2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester
Description
2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester is a boronic acid pinacol ester derivative featuring a 5-chloropyridine core substituted with a Boc-protected 1-methylpyrazolylamino group at the 2-position and a boronic ester at the 4-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds . The Boc (tert-butyloxycarbonyl) group enhances stability during synthesis while allowing selective deprotection under acidic conditions for further functionalization . The 5-chloro substituent on the pyridine ring increases electrophilicity, facilitating coupling reactions, while the pinacol ester improves solubility in organic solvents .
Properties
Molecular Formula |
C20H28BClN4O4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-(2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C20H28BClN4O4/c1-18(2,3)28-17(27)26(16-9-10-24-25(16)8)15-11-13(14(22)12-23-15)21-29-19(4,5)20(6,7)30-21/h9-12H,1-8H3 |
InChI Key |
YESDLOVPIJXJKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)N(C3=CC=NN3C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester
General Synthetic Strategy
The synthesis of this compound generally follows a modular approach:
- Step 1: Synthesis of the Boc-protected 1-methyl-5-pyrazolyl boronic acid pinacol ester intermediate.
- Step 2: Coupling of the pyrazolyl boronic ester with a 5-chloropyridine derivative.
- Step 3: Final purification and isolation of the boronic acid pinacol ester.
The key challenge lies in the selective borylation of heteroaryl halides and the preservation of the Boc protecting group during the process.
Synthesis of Boc-Protected Pyrazole Boronic Acid Pinacol Ester
A well-documented method for preparing pyrazole boronic acid pinacol esters involves palladium-catalyzed borylation of Boc-protected halogenated pyrazoles with pinacol diboron reagents under mild conditions.
Reaction Scheme:
$$
\text{1-Boc-4-halogenopyrazole} + \text{pinacol diboron} \xrightarrow[\text{base}]{\text{Pd catalyst, solvent, heat}} \text{1-Boc-4-pyrazole boronic acid pinacol ester}
$$
Typical Conditions and Reagents:
| Parameter | Details |
|---|---|
| Halogenated pyrazole | 1-Boc-4-bromopyrazole or 1-Boc-4-iodopyrazole |
| Boron source | Bis(pinacolato)diboron (pinacol diboron) |
| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) or its complex |
| Base | Potassium acetate, sodium acetate, potassium carbonate, or mixtures thereof |
| Solvent | Ethanol, isopropanol, dioxane, methanol, toluene, water or mixtures |
| Temperature | 25–110 °C (typically reflux conditions around 80–110 °C) |
| Reaction time | 16 hours |
| Atmosphere | Nitrogen or inert gas to exclude oxygen |
Example Experimental Procedure:
- Combine 1-Boc-4-bromopyrazole (0.1 mol), pinacol diboron (0.1 mol), Pd(dppf)Cl₂ catalyst (0.001 mol), and potassium acetate (0.2 mol) in ethanol (200 mL).
- Degas under reduced pressure and nitrogen atmosphere.
- Heat to reflux (~80 °C) and stir for 16 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- After completion, filter to remove solids, evaporate solvent under reduced pressure.
- Extract residue with petroleum ether and purify by recrystallization or chromatography.
- Yield: ~82–86% of 1-Boc-4-pyrazole boronic acid pinacol ester.
Notes:
- The halogen in the pyrazole is preferably bromine or iodine for optimal reactivity.
- The base concentration is typically around 0.5 mol/L.
- The molar ratio of pyrazole:diboron: catalyst: base is approximately 1:1:0.01:2.
- Heating the crude product to 140–180 °C melts the intermediate and removes volatile impurities, improving purity.
Introduction of the 1-Methyl Group on Pyrazole
The methylation of the pyrazole nitrogen (N1) is typically performed prior to or after boronation depending on the synthetic route. Common methylation methods include:
- Alkylation of pyrazole with methyl iodide or methyl sulfate under basic conditions.
- Protection of the amino group with Boc before methylation to prevent side reactions.
This step ensures the formation of the 1-methyl-5-pyrazolyl moiety essential for the target compound.
Coupling with 5-Chloropyridine-4-Boronic Acid Pinacol Ester
The assembly of the full target molecule involves coupling the Boc-protected 1-methyl-5-pyrazolyl amine with a 5-chloropyridine-4-boronic acid pinacol ester or its derivative.
- The 5-chloropyridine moiety can be introduced by Suzuki-Miyaura cross-coupling using palladium catalysts.
- The boronic acid pinacol ester on the pyridine ring facilitates selective coupling reactions.
- Reaction conditions are optimized to preserve the Boc protecting group and prevent deboronation.
Purification and Characterization
- Purification is commonly achieved by recrystallization from petroleum ether or chromatography on silica gel.
- The final product is characterized by ^1H-NMR, ^13C-NMR, and mass spectrometry.
- Typical ^1H-NMR signals include characteristic singlets for the Boc tert-butyl group (~1.3 ppm), methyl group on pyrazole (~3.5 ppm), and aromatic protons (7–9 ppm).
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc-protected pyrazole borylation | 1-Boc-4-bromopyrazole, pinacol diboron, Pd(dppf)Cl₂, potassium acetate, ethanol | 80–110 | 16 | 82–86 | Inert atmosphere, reflux, base 0.5 M |
| Heating for purification | Heating molten intermediate | 140–180 | Until no gas release | ~80 | Removes volatile impurities, improves purity |
| Methylation of pyrazole N1 | Methyl iodide, base | Room temp to reflux | 2–6 | Variable | Protect amino group with Boc if needed |
| Coupling with chloropyridine | Pd catalyst, base, Suzuki conditions | 80–100 | 12–24 | Variable | Preserve Boc, avoid deboronation |
Research Findings and Analysis
- The palladium-catalyzed borylation of Boc-protected halopyrazoles is a robust and scalable method, yielding high purity boronic acid pinacol esters suitable for further synthetic transformations.
- The choice of base and solvent critically affects the reaction yield and purity; potassium acetate in ethanol or isopropanol is preferred.
- Heating the crude boronic ester to a molten state effectively removes residual gases and byproducts, simplifying purification.
- The Boc protecting group remains stable under the borylation and coupling conditions, allowing selective functionalization.
- Methylation of the pyrazole nitrogen is best performed prior to boronation to avoid complications in the catalytic cycle.
- The final compound is a valuable intermediate for pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic ester group.
Scientific Research Applications
While specific applications of "2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester" are not detailed in the provided search results, the information available allows for drawing some inferences regarding its potential uses in scientific research.
Core Identity and Chemical Properties
this compound is a chemical compound with the CAS No. Chemical Name: this compound . It has the molecular weight of 434.72 and purity of ≥95% . Synonyms include this compound .
Boronic Acids and Esters: General Applications
Boronic acids and their esters are valuable reagents in modern organic synthesis . They are essential for constructing carbon-carbon bonds and are widely studied for creating novel boron-containing reagents and enhancing reaction parameters .
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions . These reactions form carbon-carbon bonds, making them useful in synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science .
Synthesis of Aryl Boronic Esters
Arylboronic esters can be synthesized through various methods, including palladium-catalyzed coupling between an aryl halide/triflate and diboron or borane reagent and iridium-catalyzed direct borylation by aromatic C-H functionalization .
Potential Applications
Given the presence of a boronic acid pinacol ester moiety, the compound is likely used in Suzuki-Miyaura coupling reactions to create biaryl or biheteroaryl compounds, which have applications in pharmaceuticals, agrochemicals, materials, and supramolecular chemistry . It may also be explored in macrocyclic chemistry, supramolecular chemistry, materials chemistry, organic chemistry, and as sensors for saccharides .
Mechanism of Action
The mechanism of action for 2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures under mild conditions .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing attributes:
Biological Activity
2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester (CAS No. not specified) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid moiety that plays a crucial role in various chemical reactions, including the Suzuki coupling reaction.
The molecular formula and weight of this compound are not explicitly provided in the search results. However, it is known to be a solid compound with a melting point ranging from 82 to 86 °C .
Antitumor Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antitumor properties. They have been explored as inhibitors of various protein kinases involved in cancer progression. For example, this compound has been utilized in the synthesis of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants .
Enzyme Inhibition
Boronic acids are known for their ability to inhibit enzymes, particularly proteases. The specific activity of this compound as an enzyme inhibitor has not been extensively documented; however, its structural similarity to other known protease inhibitors suggests potential efficacy in this area .
Suzuki Coupling Reaction
This compound serves as a reagent in Suzuki coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis. Such reactions are foundational in developing pharmaceuticals and biologically active compounds .
Synthesis and Applications
A detailed study conducted on the synthesis of various N-heteroaryl boronic acids highlighted the utility of compounds like this compound in creating complex molecular architectures with potential biological applications. The study emphasized the importance of boron-containing compounds in medicinal chemistry and their role in drug development .
In Vitro Studies
In vitro studies have shown that related pyrazole derivatives exhibit antiplasmodial activity against Plasmodium species, suggesting that similar derivatives may possess significant biological activity against other pathogens or diseases .
Summary Table of Biological Activities
Q & A
Q. Challenges :
- Steric hindrance from the Boc group may reduce coupling efficiency.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization (toluene) is used to isolate the product .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage conditions : Keep at 0–6°C in a sealed, moisture-free container under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester .
- Solubility : Pre-dissolve in dry THF or DMF for reactions to avoid prolonged exposure to air .
Advanced: How can researchers optimize its use in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Catalyst systems : Use Pd(PPh₃)₄ or SPhos-Pd-G3 with aqueous Na₂CO₃ as the base in THF/H₂O (4:1) at 80°C .
- Substrate compatibility : The 5-chloro substituent on pyridine may direct coupling to the boronic ester site. Test electron-deficient aryl halides for improved reactivity .
- Kinetic monitoring : Track reaction progress via TLC (UV-active spots) or in situ ¹¹B NMR to detect boronic acid formation (δ ~28–32 ppm) .
Advanced: How to resolve contradictions in reported reactivity data?
Methodological Answer:
- Parameter analysis : Compare reaction variables (solvent polarity, temperature, catalyst loading) across studies. For example, DMF may accelerate coupling but promote deboronation .
- Controlled replication : Reproduce conflicting experiments with standardized conditions (e.g., 2 mol% Pd, 80°C, THF/H₂O) to isolate variables .
- Mechanistic probes : Use deuterated solvents or kinetic isotopic effects to study rate-limiting steps .
Basic: What spectroscopic methods confirm its structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify Boc (δ 1.4 ppm, tert-butyl), pyrazole (δ 7.5–8.0 ppm), and pyridine (δ 8.3–8.6 ppm) signals .
- ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms the boronic ester .
- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) to assess purity (>95%) and detect hydrolyzed boronic acid (MW shift: +18 Da) .
Advanced: How does the Boc group influence reactivity in catalytic systems?
Methodological Answer:
- Steric effects : The bulky Boc group may slow transmetalation in Suzuki reactions but stabilize intermediates. Compare with unprotected analogs .
- Deprotection strategies : Use TFA in DCM to remove Boc post-coupling, enabling further functionalization (e.g., amidation) .
Basic: What solvents are optimal for handling and reactions?
Methodological Answer:
- Storage : Use anhydrous THF or DMF. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
- Reactions : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for cross-coupling, while THF balances reactivity and stability .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
Advanced: How to study its role in covalent organic framework (COF) synthesis?
Methodological Answer:
- Design principles : Use this boronic ester as a linker in COF synthesis via condensation with diols (e.g., hexahydroxytriphenylene). Monitor crystallinity via PXRD .
- Thermal stability : Perform TGA up to 500°C to assess COF robustness. Surface area (BET analysis) should exceed 700 m²/g for porous materials .
Advanced: What analytical techniques identify degradation products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
